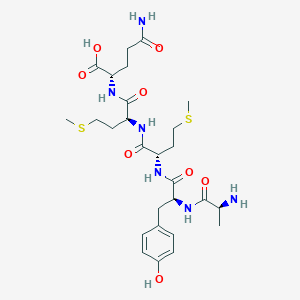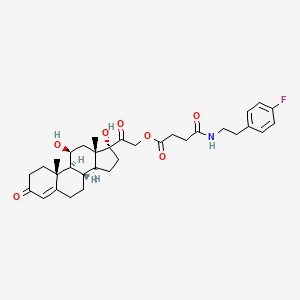
C33H42Fno7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C33H42FNO7 is a complex organic molecule. Its IUPAC name is 1-[(1S,2S,4R,8S,9S,11S,12S,13R,16Z,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-{[2-(4-methylphenoxy)ethoxy]imino}-5,7-dioxapentacyclo[10.8.0.0{2,9}.0{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-hydroxyethan-1-one
Preparation Methods
The synthesis of C33H42FNO7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation methods typically involve:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as reduction and hydroxylation.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of the compound.
Functional Group Modifications:
Chemical Reactions Analysis
C33H42FNO7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific pathways and conditions employed.
Scientific Research Applications
C33H42FNO7: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of C33H42FNO7 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
C33H42FNO7: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with fluorine and hydroxyl groups in their molecular framework.
Properties
Molecular Formula |
C33H42FNO7 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-fluorophenyl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H42FNO7/c1-31-14-11-23(36)17-21(31)5-8-24-25-12-15-33(41,32(25,2)18-26(37)30(24)31)27(38)19-42-29(40)10-9-28(39)35-16-13-20-3-6-22(34)7-4-20/h3-4,6-7,17,24-26,30,37,41H,5,8-16,18-19H2,1-2H3,(H,35,39)/t24-,25-,26-,30+,31-,32-,33-/m0/s1 |
InChI Key |
DSGJHGLCXMRKCC-AAXFWFPKSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


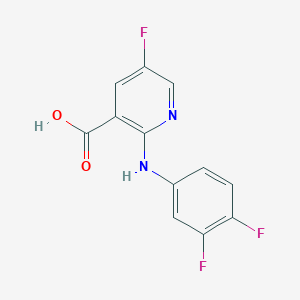
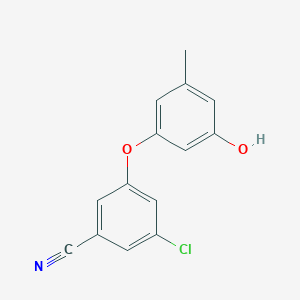
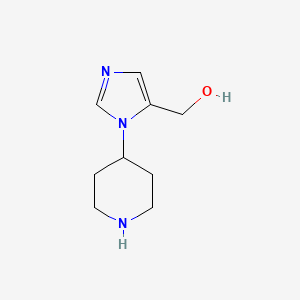
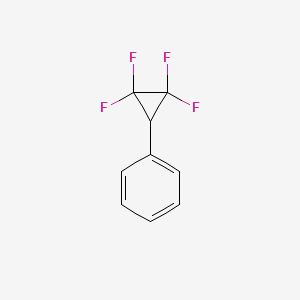

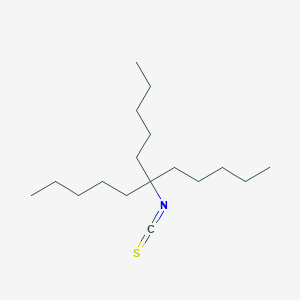
![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)

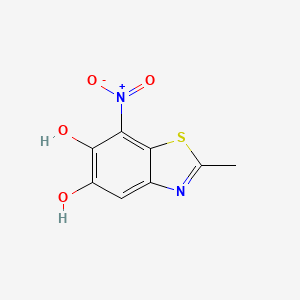
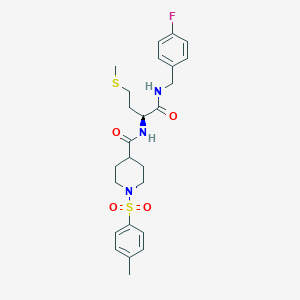
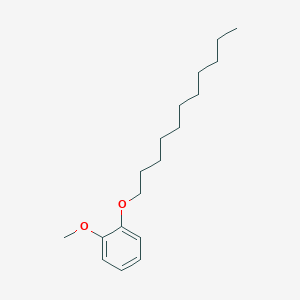
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)
![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
